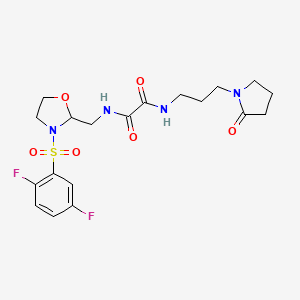![molecular formula C27H20F4N2O4S B2492376 [(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate CAS No. 477868-46-5](/img/structure/B2492376.png)
[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, including substitution reactions and the use of boric acid ester intermediates with benzene rings. Huang et al. (2021) describe a three-step substitution reaction to obtain similar compounds, highlighting the importance of precise reaction conditions for the successful synthesis of complex organic molecules (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods (FTIR, NMR) and mass spectrometry, with single-crystal X-ray diffraction providing detailed crystallographic and conformational analyses. DFT calculations complement these experimental techniques, offering insights into the electronic structure and potential reactivity. The work by Huang et al. (2021) showcases how these analytical methods are applied to determine the molecular and electronic structure of related compounds, providing a foundation for understanding their chemical behavior (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of functional groups, such as trifluoro and sulfonyl groups, affecting their participation in various chemical reactions. For example, the ability to undergo cycloaddition reactions, as demonstrated by He (2010) for related compounds, reflects the molecule's potential for chemical transformations (He, 2010).
Physical Properties Analysis
The physical properties, including melting and boiling points, solubility, and crystal structure, are crucial for understanding the practical applications and handling of the compound. Techniques such as X-ray diffraction and DFT studies provide valuable data on the crystal packing and stability of the molecule, as detailed in the studies mentioned above.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the compound's behavior in chemical reactions. The electronic structure analysis through DFT, as applied by Huang et al. (2021), helps predict these properties by examining the molecular orbitals and electrostatic potential, which are indicative of reactive sites within the molecule (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Science
- Polymer Applications : A study by Yang et al. (2004) detailed the synthesis of novel fluorinated polyimides using a fluorinated aromatic dianhydride similar to the compound . These polyimides displayed excellent solubility in various organic solvents and could form strong, flexible films with outstanding thermal and mechanical properties. The study highlights the potential application of such fluorinated compounds in creating high-performance materials (Yang et al., 2004).
Applications in Crystallography and Molecular Structure Analysis
- Structural Studies : Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, which bear structural similarities to the compound . This research involved crystallographic and conformational analyses, providing insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).
Exploring Chemical Reactions and Synthesis Pathways
- Synthesis of Heterocyclic Compounds : Attanasi et al. (1993) described the synthesis of 1-amino- and 1,2-diaminopyrrole derivatives by reacting conjugated azoalkenes with activated methylene compounds. This study showcases methods of synthesizing complex heterocyclic compounds, which could be related to the synthesis pathways of the compound (Attanasi et al., 1993).
Applications in Nonlinear Optics and Material Science
- Optical Nonlinear Properties : Abdullmajed et al. (2021) investigated two Schiff base compounds derived from ethyl-4-amino benzoate for their nonlinear refractive index and optical limiting properties. This study is relevant for understanding the optical properties of related compounds, potentially including (E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate (Abdullmajed et al., 2021).
Eigenschaften
IUPAC Name |
[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F4N2O4S/c1-17-23(25(27(29,30)31)32-37-26(34)19-6-4-3-5-7-19)16-24(33(17)21-12-10-20(28)11-13-21)18-8-14-22(15-9-18)38(2,35)36/h3-16H,1-2H3/b32-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSRCEAIDVASNM-WGPBWIAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC(=O)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N\OC(=O)C4=CC=CC=C4)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)


